molecular formula C13H17ClN2 B6180235 2-cyclopentyl-2,3-dihydro-1H-isoindol-1-imine hydrochloride CAS No. 2613382-84-4

2-cyclopentyl-2,3-dihydro-1H-isoindol-1-imine hydrochloride

Cat. No.: B6180235
CAS No.: 2613382-84-4
M. Wt: 236.74 g/mol
InChI Key: FQAKXELOYWOGAQ-UHFFFAOYSA-N
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Description

2-Cyclopentyl-2,3-dihydro-1H-isoindol-1-imine hydrochloride is a chemical compound with the molecular formula C13H16N2Cl

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of cyclopentylamine with isoindoline derivatives under specific conditions. The reaction typically involves the use of a strong base, such as sodium hydride, to deprotonate the amine, followed by the addition of an isoindoline derivative.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of temperature, pressure, and reactant concentrations. The process involves the use of reactors and purification techniques to ensure the production of high-purity 2-cyclopentyl-2,3-dihydro-1H-isoindol-1-imine hydrochloride.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentyl-2,3-dihydro-1H-isoindol-1-imine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 2-cyclopentyl-2,3-dihydro-1H-isoindol-1-imine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.

Biology: In biological research, the compound is utilized to study enzyme inhibition and receptor binding. It has shown potential as a tool compound in the development of new therapeutic agents.

Medicine: The compound has been investigated for its potential medicinal properties, including its use as an anti-inflammatory and analgesic agent. It is also being studied for its effects on various disease models.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new products and technologies.

Mechanism of Action

The mechanism by which 2-cyclopentyl-2,3-dihydro-1H-isoindol-1-imine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound binds to receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Cyclopentyl-2,3-dihydro-1H-isoindol-1-imine hydrochloride is structurally similar to other isoindoline derivatives, such as 3-(1,3-dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride.

  • Other related compounds include various substituted isoindolines and their derivatives.

Uniqueness: What sets this compound apart from similar compounds is its specific cyclopentyl group, which imparts unique chemical and biological properties

Properties

CAS No.

2613382-84-4

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

2-cyclopentyl-3H-isoindol-1-imine;hydrochloride

InChI

InChI=1S/C13H16N2.ClH/c14-13-12-8-4-1-5-10(12)9-15(13)11-6-2-3-7-11;/h1,4-5,8,11,14H,2-3,6-7,9H2;1H

InChI Key

FQAKXELOYWOGAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CC3=CC=CC=C3C2=N.Cl

Purity

95

Origin of Product

United States

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